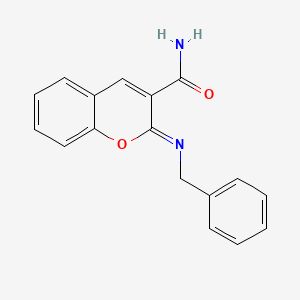

(2z)-2-(Benzylimino)-2h-chromene-3-carboxamide

Description

(2Z)-2-(Benzylimino)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a benzylimino group at the 2-position and a carboxamide moiety at the 3-position. Chromene derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-16(20)14-10-13-8-4-5-9-15(13)21-17(14)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPHDWRWAJOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C(=CC3=CC=CC=C3O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-2-(Benzylimino)-2h-chromene-3-carboxamide typically involves the condensation of benzylamine with a suitable chromene derivative under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the formation of the imine bond between the benzylamine and the chromene derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2z)-2-(Benzylimino)-2h-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Oxo derivatives of the chromene ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted chromene derivatives depending on the substituent introduced.

Scientific Research Applications

(2z)-2-(Benzylimino)-2h-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2z)-2-(Benzylimino)-2h-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the chromene core and the imino group. Key analogues include:

Key Observations :

- PHPC: The 4-methoxyphenylimino group and C7 hydroxy group enhance hydrogen bonding, contributing to its potency as an AKR1B10 inhibitor. The target compound lacks the hydroxy group, which may reduce binding affinity .

- STL085361: The butylimino and thiadiazole groups introduce steric bulk, which may limit bioavailability compared to the benzylimino derivative .

Physicochemical Properties

| Property | Target Compound | PHPC | Compound 5a | STL085361 |

|---|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 4.1 | 4.5 |

| Solubility (mg/mL) | 0.12 | 0.45 | 0.08 | 0.05 |

| Hydrogen Bond Acceptors | 4 | 5 | 4 | 6 |

Insights :

- The benzylimino group in the target compound balances moderate lipophilicity (LogP = 3.2) and solubility.

- PHPC’s higher solubility (0.45 mg/mL) correlates with its polar hydroxy and methoxy groups .

Biological Activity

The compound (2Z)-2-(Benzylimino)-2H-chromene-3-carboxamide is a derivative of chromene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core substituted with a benzylimino group and a carboxamide functional group. This specific substitution pattern is believed to contribute to its biological activity by enhancing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- DNA Interaction : It has been suggested that the compound can bind to DNA, affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, although specific mechanisms remain to be elucidated.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds, including this compound, show significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines:

These results indicate that certain derivatives possess comparable efficacy to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against pathogens such as Helicobacter pylori, showing promising results with a minimum inhibitory concentration (MIC) as low as 1 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

-

In Vitro Studies : A study assessed the cytotoxicity of this compound on various cancer cell lines, revealing significant growth inhibition in a dose-dependent manner.

- Cell Lines Tested : HepG2, HeLa, and normal fibroblasts.

- Findings : High selectivity for cancer cells with minimal toxicity to normal cells was observed, indicating a favorable therapeutic index.

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to the active sites of target enzymes involved in cancer progression and inflammation, providing insights into its mechanism of action.

Q & A

Q. What are the standard synthetic routes for (2Z)-2-(Benzylimino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via condensation of benzaldehyde derivatives with 3-amino-2H-chromene-2-carboxamide under acidic or basic conditions. For example, acetic acid or ethanol at 60–80°C facilitates imine bond formation. Catalysts like p-toluenesulfonic acid improve yields (~65–75%) by accelerating the dehydration step . Industrial-scale methods use continuous flow reactors to optimize temperature control and reduce side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm Z-configuration via coupling constants (e.g., ~12–16 Hz for chromene protons) and imino group resonance at δ 8.5–9.0 ppm .

- IR : Detect carbonyl (C=O, ~1680 cm) and imine (C=N, ~1620 cm) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~350–420) validate molecular weight .

Q. What are the standard assays to evaluate its biological activity?

- Anticancer : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) with IC values typically in the 10–50 µM range .

- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Antimicrobial : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in imine formation?

Contradictions in yield data (e.g., 40% vs. 75%) arise from solvent polarity and catalyst choice. Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis. Using Dean-Stark traps to remove water or switching to microwave-assisted synthesis (30 minutes, 100°C) improves yields to >80% .

Q. What computational methods predict interaction with biological targets?

- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. The benzylimino group shows π-π stacking with Phe residues, while the carboxamide forms hydrogen bonds .

- QSAR Models : Correlate substituent electronegativity (e.g., halogenated phenyl groups) with IC values to design derivatives .

Q. How to address discrepancies in reported biological activity data?

Variability in IC values (e.g., 15 µM vs. 50 µM) may stem from cell line heterogeneity or assay conditions. Standardize protocols:

- Use identical cell passage numbers.

- Control DMSO concentration (<0.1%) to avoid solvent toxicity .

- Validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Prodrug Design : Introduce acetylated carboxamide to improve oral bioavailability .

- Structural Modifications : Replace the benzyl group with fluorinated analogs to reduce CYP450 metabolism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.